

# Ret-IN-25: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: Ret-IN-25

Cat. No.: B12383696

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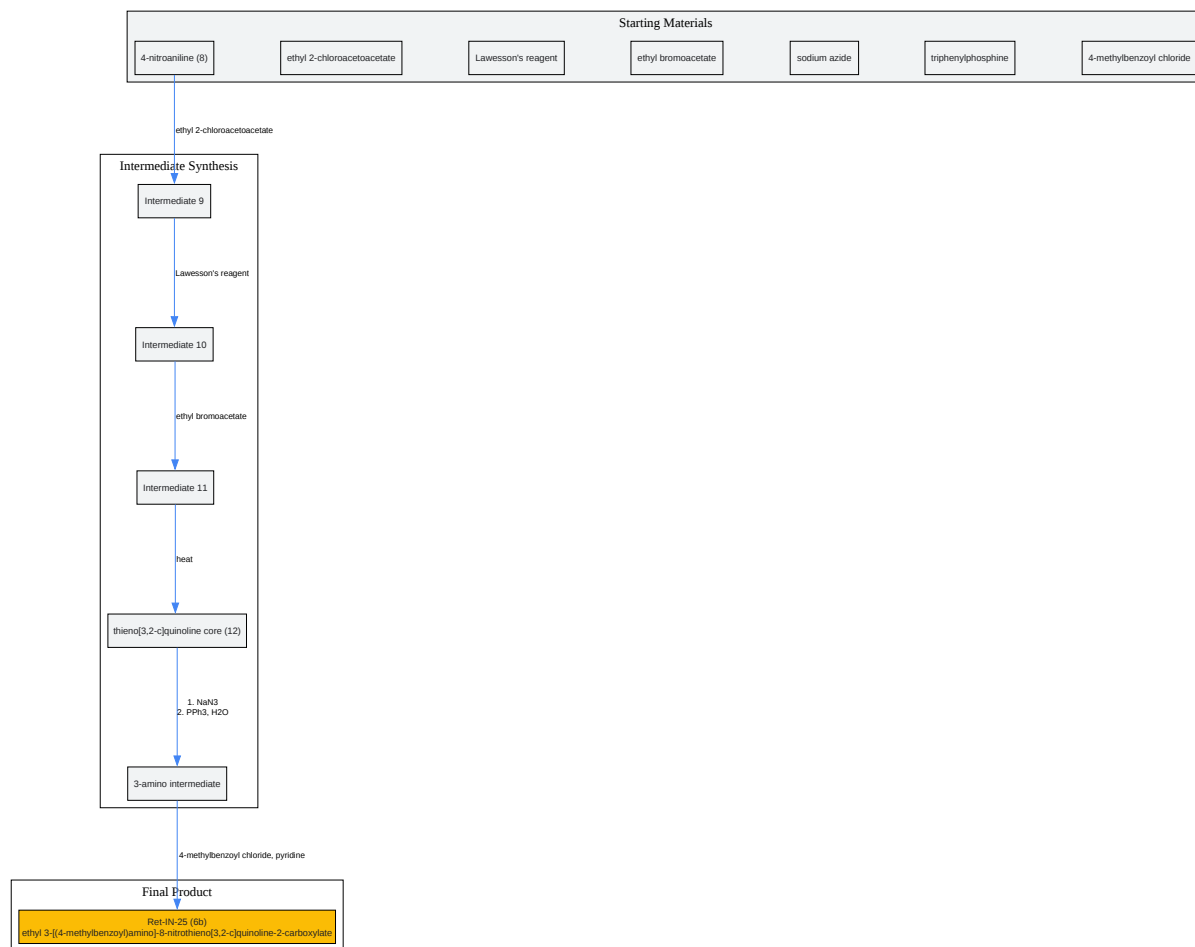
This technical guide provides an in-depth overview of the discovery, synthesis, and preliminary biological evaluation of **Ret-IN-25**, a novel inhibitor of the RET (Rearranged during Transfection) kinase. The information presented is collated from primary research and chemical supplier data, offering a comprehensive resource for professionals in the field of drug discovery and oncology.

## Discovery of Ret-IN-25

**Ret-IN-25**, also identified as compound 6b, emerged from a targeted drug discovery program aimed at identifying novel small molecule inhibitors of the RET kinase.<sup>[1][2][3][4][5]</sup> The discovery process utilized an innovative ligand-based virtual screening protocol. This computational approach identified the thieno[3,2-c]quinoline scaffold as a promising starting point for developing new RET inhibitors.<sup>[1][2][3]</sup> A series of thieno[3,2-c]quinoline derivatives, including **Ret-IN-25**, were synthesized and subsequently evaluated for their antiproliferative effects on medullary thyroid cancer (MTC) cells, which are known to be dependent on RET kinase activity.<sup>[1][2][3]</sup>

## Synthesis Pathway

The synthesis of **Ret-IN-25** is a multi-step process starting from commercially available reagents. The detailed synthetic route is outlined below.



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**Figure 1:** Synthesis Pathway of **Ret-IN-25**.

## Quantitative Data

The antiproliferative activity of **Ret-IN-25** and its analogs was assessed against the human medullary thyroid carcinoma TT cell line, which harbors the RET C634R mutation. The half-maximal inhibitory concentrations (IC<sub>50</sub>) were determined after 3 and 6 days of treatment.

Compound	IC <sub>50</sub> (μM) at 3 days	IC <sub>50</sub> (μM) at 6 days
6a	6.8 ± 0.5	5.2 ± 0.4
Ret-IN-25 (6b)	3.6 ± 0.3	3.0 ± 0.2
6c	8.2 ± 0.7	6.5 ± 0.5
6d	5.5 ± 0.4	4.1 ± 0.3

Data sourced from La Monica G, et al. ACS Omega. 2023.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

### General Synthesis Procedure

All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed on silica gel. <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 300 spectrometer. Mass spectra were obtained on a Shimadzu LCMS-2020 spectrometer.

Synthesis of ethyl 3-amino-8-nitrothieno[3,2-c]quinoline-2-carboxylate (amino intermediate): A solution of the thieno[3,2-c]quinoline core (1.0 eq) and sodium azide (3.0 eq) in DMF was stirred at 80 °C for 2 hours. After cooling, water was added, and the precipitate was collected by filtration. The crude product was then dissolved in THF, and triphenylphosphine (1.5 eq) and water were added. The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the 3-amino intermediate.

Synthesis of **Ret-IN-25** (ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-carboxylate) (6b): To a solution of the 3-amino intermediate (1.0 eq) in pyridine, 4-

methylbenzoyl chloride (1.2 eq) was added dropwise at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield **Ret-IN-25**.

## Cell-Based Proliferation Assay (MTT Assay)

Cell Line: Human medullary thyroid carcinoma TT cells (harboring RET C634R mutation).

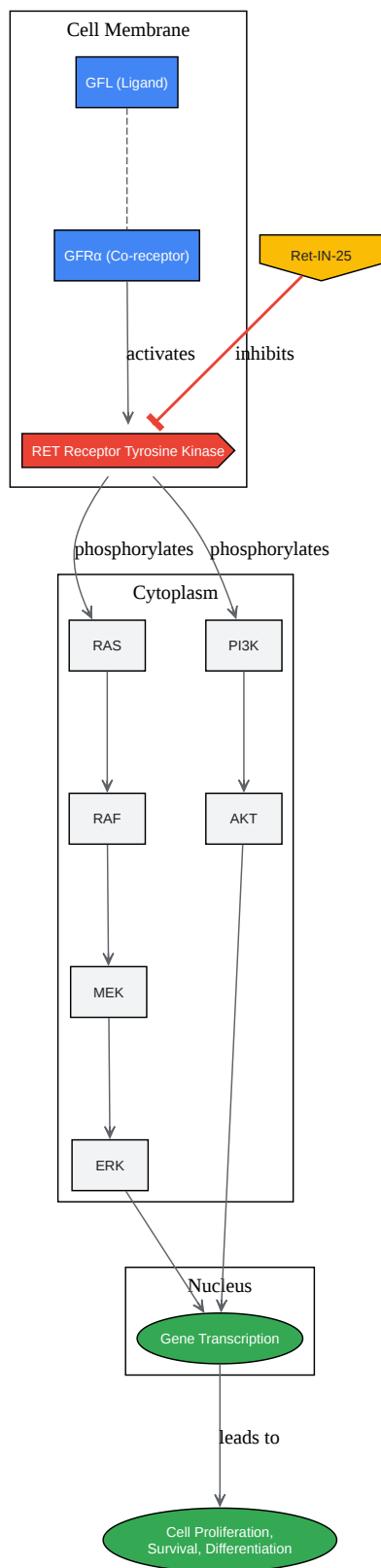
Protocol:

- TT cells were seeded in 96-well plates at a density of  $5 \times 10^3$  cells per well and allowed to adhere overnight.
- The cells were then treated with various concentrations of **Ret-IN-25** (or other test compounds) for 3 or 6 days.
- After the incubation period, 20  $\mu$ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
- The medium was then removed, and 100  $\mu$ L of DMSO was added to each well to dissolve the formazan crystals.
- The absorbance was measured at 570 nm using a microplate reader.
- The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined using non-linear regression analysis.

## Mechanism of Action: RET Kinase Signaling Pathway

RET is a receptor tyrosine kinase that, upon activation by its ligands (GDNF family ligands) and co-receptors (GFR $\alpha$ ), initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In certain cancers, mutations or fusions of the RET gene lead to constitutive

activation of the kinase, driving uncontrolled cell growth. **Ret-IN-25** is designed to inhibit this aberrant RET kinase activity.



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## References

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